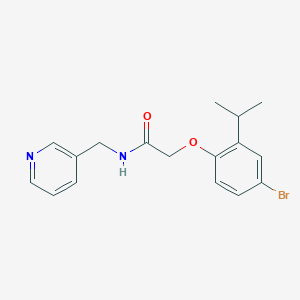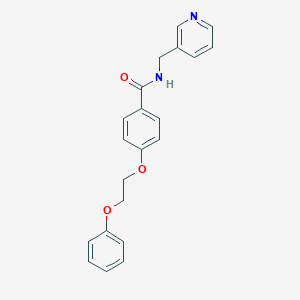![molecular formula C15H16N2O2S B268963 N-{4-[(propylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268963.png)
N-{4-[(propylamino)carbonyl]phenyl}-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(propylamino)carbonyl]phenyl}-2-thiophenecarboxamide, commonly known as PTX-200, is a small molecule inhibitor that has gained significant attention in the field of cancer research. PTX-200 has been shown to inhibit the growth of cancer cells by targeting the protein known as CK2, which plays a crucial role in cell proliferation and survival. In
作用机制
PTX-200 inhibits the activity of CK2, which is a protein kinase that plays a crucial role in cell proliferation and survival. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to be an effective strategy for cancer therapy. PTX-200 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
PTX-200 has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of several proteins that are involved in cell proliferation and survival, including Akt, STAT3, and NF-κB. PTX-200 also inhibits the expression of several genes that are involved in cell proliferation and survival, including c-Myc and survivin. In addition, PTX-200 has been shown to induce the expression of several genes that are involved in apoptosis, including Bax and caspase-3.
实验室实验的优点和局限性
One of the main advantages of PTX-200 is its specificity for CK2. Unlike other protein kinase inhibitors, PTX-200 does not inhibit the activity of other protein kinases, which reduces the likelihood of off-target effects. However, one of the limitations of PTX-200 is its low solubility in water, which can make it difficult to use in some experiments. In addition, PTX-200 can be toxic to normal cells at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for the research on PTX-200. One direction is to explore the combination of PTX-200 with other anticancer agents, such as chemotherapy or radiation therapy. Another direction is to investigate the use of PTX-200 in the treatment of other diseases, such as autoimmune diseases or inflammatory diseases. Finally, further research is needed to optimize the synthesis method of PTX-200 and to develop more potent and selective inhibitors of CK2.
In conclusion, PTX-200 is a promising small molecule inhibitor that has shown significant anticancer properties. Its specificity for CK2 and its ability to induce apoptosis in cancer cells make it an attractive candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of PTX-200 and to optimize its use in cancer treatment.
合成方法
The synthesis of PTX-200 is a multistep process that involves several chemical reactions. The first step involves the preparation of 4-(propylamino)benzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-thiophenecarboxamide to give PTX-200. The final product is purified using column chromatography to obtain a pure compound.
科学研究应用
PTX-200 has been extensively studied for its anticancer properties. Several studies have shown that PTX-200 inhibits the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. PTX-200 has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastasis of cancer.
属性
分子式 |
C15H16N2O2S |
|---|---|
分子量 |
288.4 g/mol |
IUPAC 名称 |
N-[4-(propylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H16N2O2S/c1-2-9-16-14(18)11-5-7-12(8-6-11)17-15(19)13-4-3-10-20-13/h3-8,10H,2,9H2,1H3,(H,16,18)(H,17,19) |
InChI 键 |
MLPALNAIHVPENY-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
规范 SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268885.png)
![N-[3-(acetylamino)phenyl]-4-(2-methoxyethoxy)benzamide](/img/structure/B268889.png)
![3-ethoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268890.png)
![2-(4-isopropylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B268891.png)
![N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B268893.png)
![2-(3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B268895.png)
![3-[(diphenylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268896.png)
![N-(4-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B268898.png)
![N-[3-(acetylamino)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B268899.png)
![2-(2-tert-butylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268900.png)

![3-bromo-N-[2-(diethylamino)ethyl]-4-methoxybenzamide](/img/structure/B268907.png)
![2-(2,6-dimethylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268908.png)
